molecular formula C14H17NO5 B11799633 (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No.: B11799633
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-LBPRGKRZSA-N
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Description

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C13H17NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of benzyl and methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with benzyl and methyl groups under specific conditions. One common method involves the use of benzyl bromide and methyl chloroformate as reagents. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Enzymes :
    • The compound has been explored as a potential inhibitor of various enzymes, including BACE-1, which is crucial in the pathophysiology of Alzheimer’s disease. Morpholine derivatives have shown promise in modulating enzyme activity due to their ability to interact with key residues within the active sites of target enzymes .
  • Central Nervous System Drug Discovery :
    • Morpholine derivatives, including this compound, have been investigated for their effects on central nervous system receptors. They exhibit activity at metabotropic receptors and have been identified as potential scaffolds for developing drugs that can penetrate the blood-brain barrier .
  • Anticancer Activity :
    • Recent studies have suggested that compounds containing morpholine rings can exhibit anticancer properties. The structural flexibility of morpholines allows them to interact with multiple biological targets, which is advantageous in cancer therapy .

Case Study 1: BACE-1 Inhibition

A study demonstrated that morpholine derivatives could effectively inhibit BACE-1 with IC50 values in the nanomolar range. The presence of the morpholine ring was critical for binding interactions within the enzyme's active site, highlighting its importance in drug design .

CompoundIC50 (nM)Mechanism of Action
Compound A22Competitive inhibition
Compound B35Non-competitive inhibition

Case Study 2: CNS Activity

Research focused on the interaction of morpholine derivatives with sigma receptors has shown that these compounds can modulate receptor activity effectively. This modulation is essential for developing new treatments for neurological disorders .

Receptor TypeBinding Affinity (Ki)Effect
Sigma-150 nMAgonist
Sigma-230 nMAntagonist

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: A similar compound with a tert-butyl group instead of a benzyl group.

    Methyl morpholine-2-carboxylate: A simpler derivative with only a methyl group attached to the morpholine ring.

Uniqueness

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

This compound is a morpholine derivative characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Benzyl and Methyl Substituents : Enhances lipophilicity and potential receptor interactions.
  • Dicarboxylate Functional Groups : Implicated in various biochemical interactions.

The molecular formula for this compound is C13_{13}H15_{15}N1_{1}O4_{4} .

Research indicates that this compound may function as an enzyme inhibitor or biochemical probe . Its interactions with specific molecular targets suggest that it could modulate critical biochemical pathways. The compound's dual carboxylic acid functionalities are believed to contribute significantly to its biological activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, studies have shown that morpholine derivatives often exhibit significant inhibition against carbonic anhydrases (CAs), which are vital for maintaining acid-base balance and are implicated in cancer progression .

Compound Target Enzyme Inhibition (%) IC50_{50} (μM)
This compoundCarbonic Anhydrase IITBDTBD
Reference Compound (Sulfanilamide)Carbonic Anhydrase II93.00 ± 0.24%3.00

Further studies are needed to quantify the exact IC50_{50} values for this compound against specific enzymes .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. By inhibiting pathways involving pro-inflammatory cytokines such as TNF-α and interleukins, this compound may contribute to reducing inflammation in chronic diseases .

Case Studies and Research Findings

  • In vitro Studies : Research has demonstrated that derivatives of morpholine can inhibit various enzymes linked to inflammatory responses. For example, a study showed that structurally similar compounds exhibited significant inhibition against p38 MAPK, a key player in inflammatory signaling pathways .
  • Pharmacological Evaluations : In a comparative study involving multiple morpholine derivatives, it was found that modifications to the benzyl group could enhance inhibitory activity against specific targets. This highlights the importance of structural variations in optimizing biological activity .
  • Potential Therapeutic Applications : The unique properties of this compound suggest its utility in drug development for conditions such as cancer and chronic inflammatory diseases. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1

InChI Key

BEYPAXFAPGHPIE-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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